molecular formula C16H14O2 B3016807 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde CAS No. 28809-06-5

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde

Cat. No.: B3016807
CAS No.: 28809-06-5
M. Wt: 238.286
InChI Key: ZDEVBWDPWMNWHA-RMKNXTFCSA-N
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Description

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is an ortho-substituted benzaldehyde derivative featuring a cinnamyl ether group. Its structure comprises a benzaldehyde core with a (2E)-3-phenylprop-2-enyloxy group at the 2-position. The (2E) configuration indicates a trans geometry in the propenyl chain, which confers rigidity and influences intermolecular interactions.

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEVBWDPWMNWHA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

3-Methoxy-2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde (CAS 133495-64-4)

This compound differs from the target molecule by a methoxy group at the 3-position of the benzaldehyde ring. The methoxy group introduces steric and electronic effects:

  • Electronic Effects : The electron-donating methoxy group may slightly deactivate the aldehyde toward nucleophilic attack compared to the unsubstituted target compound.
  • Solubility: Increased polarity due to the methoxy group enhances solubility in polar solvents (e.g., ethanol or methanol) relative to the non-methoxy analog .
  • Spectroscopy : In $ ^1H $-NMR, the aldehyde proton in the target compound is expected near δ 10.1–10.3 ppm. The methoxy group in the analog would cause upfield/downfield shifts in adjacent protons.

Chalcone Derivatives (1-(4-Hydroxyphenyl)-3-substituted-phenylprop-2-en-1-ones)

These compounds (e.g., ) share the propenyl bridge but replace the aldehyde with a ketone and incorporate a 4-hydroxyphenyl group. Key differences include:

  • Reactivity : The ketone group is less electrophilic than an aldehyde, reducing susceptibility to nucleophilic additions.
  • Synthesis: Chalcones are synthesized via Claisen-Schmidt condensation between acetophenones and aldehydes under mild alkaline conditions , whereas 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde likely requires Williamson ether synthesis between a benzaldehyde derivative and a cinnamyl halide.

Functional Group Analogs

Aldehyde vs. Ether Variations

  • 2-[(E)-3-Phenylprop-2-enoxy]acetophenone: Replacing the aldehyde with an acetyl group reduces electrophilicity but increases steric bulk.

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₁₆H₁₄O₂ 254.28 Not reported Moderate in DMSO
3-Methoxy analog C₁₇H₁₆O₃ 284.31 Not reported High in ethanol
Chalcone derivative (e.g., Compound 2 ) C₁₅H₁₂O₂ 224.26 120–122 Low in water

Research Findings and Implications

  • Substituent Positioning : The ortho-substitution pattern in this compound may lead to intramolecular hydrogen bonding between the aldehyde oxygen and the ether oxygen, affecting conformational stability .
  • Biological Potential: While chalcones in exhibit antimicrobial and anti-inflammatory properties, the aldehyde group in the target compound could offer unique interactions with biological targets, such as Schiff base formation with amino groups in enzymes .

Biological Activity

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, also referred to as 3-(3-phenylprop-2-enyloxy)benzaldehyde, is an organic compound with notable biological activity. This compound features a benzaldehyde moiety with an allyloxy group, contributing to its diverse applications in medicinal chemistry and biology. Research has indicated its potential in antimicrobial and anticancer activities, making it a candidate for further exploration in drug development.

The molecular formula of this compound is C16_{16}H16_{16}O, with a molecular weight of approximately 240.29 g/mol. Its structure includes an aromatic ring and functional groups that facilitate various chemical reactions such as oxidation and reduction.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or modulating biochemical pathways. This interaction is crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies using human cancer cell lines have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The specific pathways involved include the modulation of signaling cascades associated with cell survival and growth.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 70 µg/mL for E. coli.
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on Huh7 hepatoma cells.
    • Method : Cell viability was determined using the MTT assay after treatment with varying concentrations of the compound.
    • Results : The IC50_{50} value was found to be approximately 30 µM, indicating potent cytotoxicity.

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisc diffusionMIC = 50 µg/mL
AntimicrobialEscherichia coliDisc diffusionMIC = 70 µg/mL
AnticancerHuh7 hepatoma cellsMTT assayIC50_{50} = 30 µM

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